N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2-Chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a pyrimidine-dione system. The 3-methylbutyl substituent at position 3 enhances lipophilicity, while the 2-chlorophenylacetamide moiety contributes to electronic and steric properties.
Properties
CAS No. |
1252913-65-7 |
|---|---|
Molecular Formula |
C19H20ClN3O3S |
Molecular Weight |
405.9 |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-6-4-3-5-13(14)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |
InChI Key |
AGVDWSWMFXQOKA-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H20ClN3O3S, and it has a molecular weight of approximately 405.9 g/mol. The compound features a chlorobenzyl group , a thieno[3,2-d]pyrimidine core , and an acetamide moiety , which contribute to its unique biological activities.
Preliminary studies indicate that this compound may interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Modulation : The compound may inhibit specific enzymes involved in critical biological pathways.
- DNA/RNA Interference : It could interfere with nucleic acid synthesis, impacting cellular replication and function.
- Signal Pathway Modulation : Interaction with receptors could alter signaling pathways relevant to disease processes.
Case Studies and Research Findings
Research on similar compounds has shown promising results in various therapeutic contexts. For instance:
- Anticancer Activity : Compounds with similar structural features have demonstrated the ability to inhibit tumor growth in preclinical models. Studies suggest that the thienopyrimidine core may confer selectivity towards cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | C20H22ClF N3O3S | Contains both chloro and fluoro substituents |
| N-(benzyl)-2-[3-(isopropyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | C18H22N4O3S | Lacks halogen substituents but retains similar core structure |
| N-(phenethyl)-2-[3-(n-butyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | C19H24N4O3S | Features a phenethyl group instead of chlorobenzyl |
Synthetic Routes
The synthesis of this compound typically involves multiple steps to ensure purity and yield. Common synthetic strategies include:
- Formation of the Thienopyrimidine Core : Utilizing cyclization reactions to construct the thienopyrimidine framework.
- Substitution Reactions : Introducing the chlorobenzyl and acetamide groups through electrophilic aromatic substitution.
- Purification Techniques : Employing chromatography methods to isolate the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
- The triazole group may enhance hydrogen-bonding capacity compared to the simpler thieno-pyrimidine core .
- Dihydropyrimidin-2-yl thioethers (e.g., compound 5.6 in ): The pyrimidine ring here is non-fused and lacks a thiophene component, reducing rigidity and possibly altering binding affinities .
Substituent Effects
Chlorophenyl Groups :
- 2,5-Dichlorophenyl (): Additional chlorine at the para position increases hydrophobicity and may enhance binding to hydrophobic pockets in biological targets .
- 3,4-Dichlorophenyl (): Substitution at meta and para positions alters electronic distribution, as shown by the twisted conformation (61.8° dihedral angle) between the phenyl and thiazole rings, which could reduce packing efficiency in solid states .
Alkyl Chains :
- 3-Methylbutyl (target compound): The branched alkyl chain enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
- Phenethyl (): Aromatic substituents like phenethyl may improve stacking interactions but reduce solubility compared to aliphatic chains .
Physical and Spectral Properties
The target compound’s spectral data are absent, but analogs show characteristic NHCO (δ ~10 ppm) and SCH₂ (δ ~4 ppm) signals .
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